Lipophilicity (LogP) Differentiation: 3-Bromo-5-phenyl-1,2,4-oxadiazole vs. Non-Halogenated Analog
3-Bromo-5-phenyl-1,2,4-oxadiazole exhibits a significantly higher calculated lipophilicity (LogP) compared to its non-halogenated analog, 5-phenyl-1,2,4-oxadiazole, due to the presence of the bromine atom. This difference directly impacts membrane permeability and solubility profiles [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.13 |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazole, LogP = 1.8 |
| Quantified Difference | ΔLogP = +1.33 (1.7-fold increase) |
| Conditions | Computed XLogP3 values |
Why This Matters
Higher LogP indicates greater lipophilicity, which can be advantageous for crossing biological membranes or for applications in non-polar environments, a key differentiator for medicinal chemistry and materials science.
- [1] ChemSrc. 3-Bromo-5-phenyl-1,2,4-oxadiazole (CAS 23432-94-2). Accessed 2025. View Source
- [2] PubChem. 5-Phenyl-1,2,4-oxadiazole. Compound Summary CID 4616330. Accessed 2025. View Source
